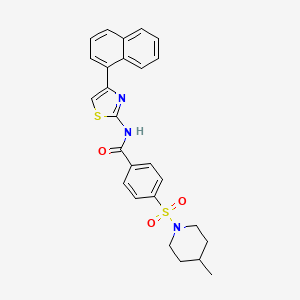
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.
BenchChem offers high-quality 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
Compounds with naphthalene, thiazolyl, and sulfonamide moieties, similar to the query compound, have been extensively studied for their anticancer properties. The synthesis and evaluation of naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting that modifications on the naphthalene scaffold can lead to potent anticancer agents (Ravichandiran et al., 2019). This highlights the potential of structurally similar compounds for cancer research.
Material Science and Sensing Applications
The incorporation of naphthalene and sulfonamide groups into polymers has been explored for developing photosensitive materials. For instance, photosensitive polyamides incorporating naphthalene units have shown promise in material science, particularly for applications requiring photosensitivity and thermal resistance (Xiao et al., 2006). Additionally, naphthalene-based sulfonamide chemosensors have been developed for the detection of metal ions in aqueous systems, showcasing the utility of these motifs in environmental and biological sensing (Mondal et al., 2015).
Enzyme Inhibition and Medicinal Chemistry
The structural elements of the query compound are known to influence the activity of enzymes, such as carbonic anhydrases, which are targets for the treatment of various conditions. Studies have shown that sulfonamide derivatives are potent inhibitors of carbonic anhydrase isoforms, suggesting the relevance of this functional group in designing enzyme inhibitors for therapeutic applications (Ulus et al., 2016).
Antibacterial and Antimicrobial Activity
Compounds bearing sulfonamide and naphthalene structures have been investigated for their antibacterial and antimicrobial properties. Novel sulfur and selenium heterocycles synthesized via directed ortho-lithiation have shown promise in antibacterial applications, indicating that the chemical functionality present in the query compound could be exploited for developing new antimicrobial agents (Wright, 2001).
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-13-15-29(16-14-18)34(31,32)21-11-9-20(10-12-21)25(30)28-26-27-24(17-33-26)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,17-18H,13-16H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAZPIGVKNJWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

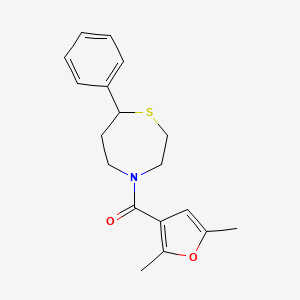
![1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2839771.png)
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2839772.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2839774.png)
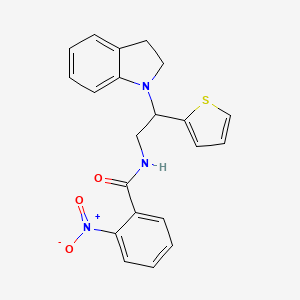
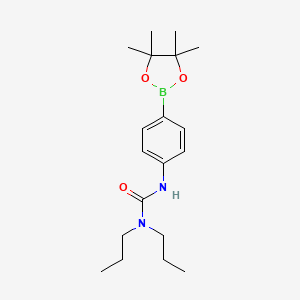
![[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol](/img/structure/B2839780.png)
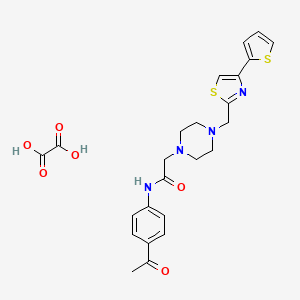
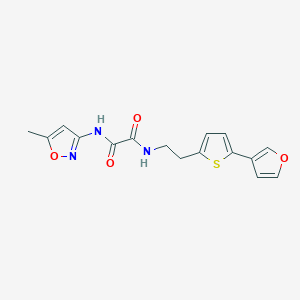
![6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B2839786.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2839787.png)
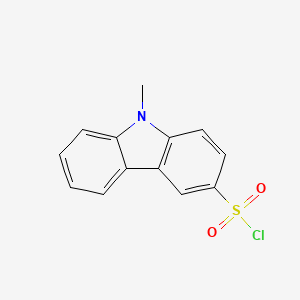
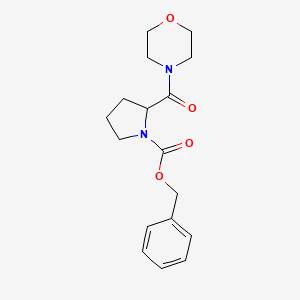
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2839792.png)